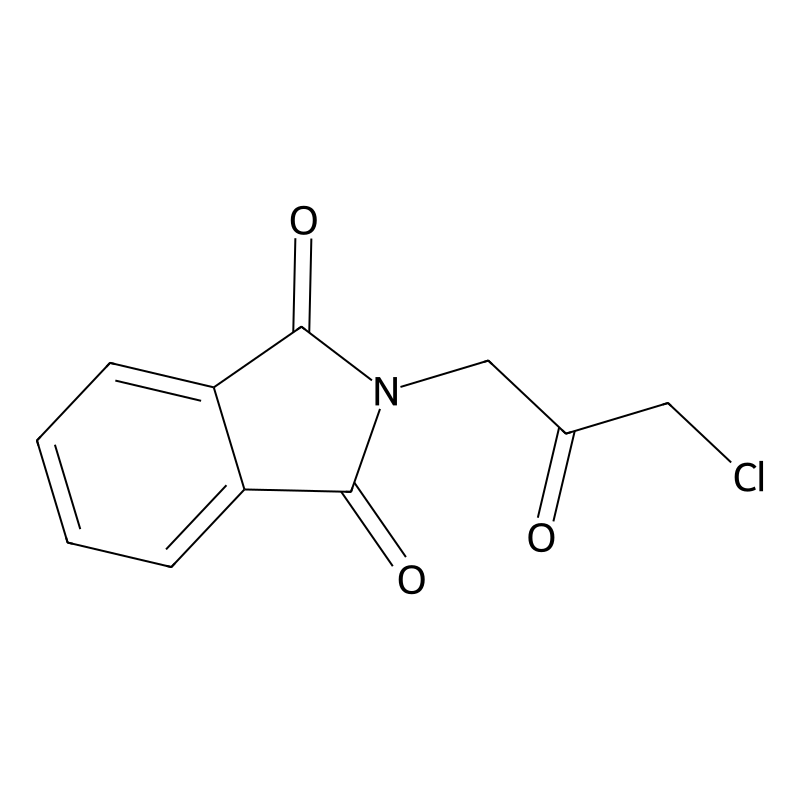

2-(3-Chloro-2-oxopropyl)isoindoline-1,3-dione

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Chemical Structure Similarity to Rivaroxaban

2-(3-Chloro-2-oxopropyl)isoindoline-1,3-dione bears some structural similarity to Rivaroxaban, a well-known anticoagulant medication. Rivaroxaban possesses an isoindoline-1,3-dione core structure with a side chain containing a chlorine atom and a hydroxyl group. However, the specific arrangement of these functional groups differs between the two molecules [].

2-(3-Chloro-2-oxopropyl)isoindoline-1,3-dione is a synthetic organic compound characterized by its unique isoindoline structure, which features a chloro-substituted propyl group. The molecular formula is C12H10ClN1O3, and it possesses a complex arrangement of functional groups that contribute to its chemical reactivity and biological properties. The compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals.

- Substitution Reactions: The presence of the chloro group allows for nucleophilic substitution, which can facilitate the introduction of other functional groups.

- Decarboxylation Reactions: Similar compounds often undergo decarboxylation under specific conditions, leading to the formation of more reactive species.

- Condensation Reactions: The carbonyl groups in the structure can participate in condensation reactions, forming more complex molecules.

Research indicates that 2-(3-Chloro-2-oxopropyl)isoindoline-1,3-dione may exhibit various biological activities, including:

- Anticancer Properties: Preliminary studies suggest that compounds with similar structures can inhibit tumor growth and induce apoptosis in cancer cells.

- Antimicrobial Activity: Isoindoline derivatives have been noted for their potential as antimicrobial agents against various pathogens.

- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

The synthesis of 2-(3-Chloro-2-oxopropyl)isoindoline-1,3-dione can be achieved through several methods:

- Starting Material Preparation: The synthesis typically begins with 1,3-dichloroacetone and potassium phthalimide.

- Reaction Conditions:

2-(3-Chloro-2-oxopropyl)isoindoline-1,3-dione has potential applications in various fields:

- Pharmaceutical Development: Its unique structure may lead to the development of new drugs targeting cancer or infectious diseases.

- Chemical Research: It serves as a valuable intermediate in organic synthesis for creating more complex molecules.

- Material Science: The compound could be explored for use in developing novel materials due to its chemical stability and reactivity.

Several compounds share structural similarities with 2-(3-Chloro-2-oxopropyl)isoindoline-1,3-dione. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Isoindole Derivative | Contains an isoindole core | Known for neuroprotective effects |

| Phthalimide | Similar carbonyl groups | Used as a precursor in organic synthesis |

| 5-Aminolevulinic Acid | Contains an amino group | Notable for photodynamic therapy applications |

These compounds highlight the unique characteristics of 2-(3-Chloro-2-oxopropyl)isoindoline-1,3-dione while demonstrating how structural variations can influence biological activity and applications.

Epichlorohydrin-based synthesis represents the most fundamental and widely employed approach for preparing 2-(3-chloro-2-oxopropyl)isoindoline-1,3-dione. This methodology utilizes the nucleophilic substitution reaction between potassium phthalimide and epichlorohydrin, followed by subsequent ring-opening and oxidation processes [1] [2].

The traditional epichlorohydrin route involves suspending potassium phthalimide in excess epichlorohydrin and heating the mixture at 120°C for 24 hours [1]. Under these conditions, the reaction proceeds through a nucleophilic attack by the phthalimide anion on the epoxide ring, resulting in the formation of 2-(oxiran-2-ylmethyl)-1H-isoindole-1,3(2H)-dione as an intermediate product. The excess epichlorohydrin serves both as a reactant and solvent, facilitating efficient mass transfer and reaction completion. This method typically yields approximately 61% of the desired epoxide intermediate [1].

Advanced variations of the epichlorohydrin approach have incorporated phase transfer catalysts to enhance reaction efficiency and reduce reaction temperatures. Research has demonstrated that the addition of benzyltriethylammonium chloride as a phase transfer catalyst, combined with potassium iodide as a co-catalyst, significantly improves reaction outcomes [2]. Under optimized conditions using isopropanol as solvent at 30°C, yields of 94.5% have been achieved with 92% purity after 72 hours of reaction time [2]. The phase transfer catalyst facilitates the transport of the phthalimide anion across phase boundaries, enabling more efficient nucleophilic attack on the epichlorohydrin substrate.

The subsequent conversion of the epoxide intermediate to the target compound requires ring-opening with hydrochloric acid followed by oxidation. Ring-opening of 2-(oxiran-2-ylmethyl)-1H-isoindole-1,3(2H)-dione with 36% hydrochloric acid in chloroform at 0-5°C yields 2-(3-chloro-2-hydroxypropyl)-1H-isoindole-1,3(2H)-dione with 87% efficiency [1]. The final oxidation step employs pyridinium chlorochromate in dichloromethane at 35°C for 24 hours, producing 2-(3-chloro-2-oxopropyl)isoindoline-1,3-dione with 57% yield [1].

Temperature optimization studies have revealed that reaction rates increase significantly with elevated temperatures, but yields may decrease due to side reactions. At 120°C, complete conversion occurs within 24 hours, while lower temperatures require extended reaction times but may provide better selectivity [3]. The optimal temperature range for epichlorohydrin-based synthesis appears to be 28-32°C when using phase transfer catalysts, balancing reaction rate with product quality [2].

Potassium Phthalimide Reaction Mechanisms

The reaction mechanism underlying potassium phthalimide alkylation follows the classical Gabriel synthesis pathway, which proceeds through a nucleophilic substitution mechanism. The process begins with the formation of the phthalimide anion through deprotonation of phthalimide by potassium hydroxide or potassium carbonate [4] [5] [6].

In the initial step, potassium hydroxide acts as a base to deprotonate the nitrogen-hydrogen bond of phthalimide. The resulting phthalimide anion exhibits enhanced nucleophilicity due to resonance stabilization provided by the adjacent carbonyl groups. The phthalimide anion pKa of 8.3 makes it sufficiently acidic to form stable alkali metal salts [5]. The negative charge on nitrogen is delocalized through the conjugated system, creating a stable nucleophilic species capable of attacking electrophilic carbon centers.

The nucleophilic substitution step involves attack by the phthalimide anion on the electrophilic carbon of epichlorohydrin or other alkylating agents. This reaction follows an SN2 mechanism, characterized by backside attack and inversion of stereochemistry at the reactive carbon center [6] [7]. The reaction is favored by primary alkyl halides and epoxides, which are less sterically hindered and provide better access for nucleophilic attack [8].

In epichlorohydrin-based synthesis, the nucleophilic attack occurs at the less substituted carbon of the epoxide ring. The ring strain in epichlorohydrin increases its electrophilic character, facilitating nucleophilic opening under relatively mild conditions [4]. The reaction proceeds through a concerted mechanism where bond formation to nitrogen occurs simultaneously with carbon-oxygen bond cleavage in the epoxide ring.

Subsequent steps involve ring-opening reactions that convert the epoxide intermediate to the chlorohydrin product. Treatment with hydrochloric acid protonates the alkoxide intermediate, followed by nucleophilic attack by chloride ion to form the chlorohydrin [1]. This step is regioselective, with chloride attacking the more substituted carbon center to provide the desired regioisomer.

The mechanistic pathway is influenced by reaction conditions, particularly solvent polarity and temperature. Polar protic solvents facilitate ionic mechanisms through stabilization of charged intermediates, while aprotic solvents may favor concerted pathways [9]. Temperature effects primarily influence reaction kinetics rather than mechanism, with higher temperatures accelerating nucleophilic substitution rates but potentially promoting competing elimination reactions.

The Gabriel synthesis mechanism provides excellent chemoselectivity for primary amine synthesis while avoiding over-alkylation that can occur with direct ammonia alkylation [4] [5]. The phthalimide protecting group prevents multiple alkylation events by reducing the nucleophilicity of the nitrogen center after initial substitution [6].

Solvent Systems and Temperature Optimization

Solvent selection plays a critical role in optimizing the synthesis of 2-(3-chloro-2-oxopropyl)isoindoline-1,3-dione, affecting both reaction kinetics and product yields. The choice of solvent system must balance phthalimide solubility, reaction rate, and product isolation requirements [10] [11].

Epichlorohydrin serves as both reactant and solvent in traditional synthesis routes, providing high local concentrations of the electrophilic component while eliminating the need for additional solvents [12]. This approach offers the advantage of simplified reaction setup and workup procedures, as excess epichlorohydrin can be removed by distillation. However, the use of epichlorohydrin as solvent requires elevated temperatures (120°C) to achieve reasonable reaction rates, which may promote side reactions and thermal decomposition [1].

Polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide have proven highly effective for phthalimide alkylation reactions [13] [8]. These solvents provide excellent solubility for both phthalimide salts and organic electrophiles while stabilizing ionic intermediates through dipolar interactions. Dimethylformamide in particular has been identified as the optimal solvent for Gabriel synthesis reactions, enabling high yields under mild conditions [13] [8].

Isopropanol has emerged as an excellent solvent choice for phase transfer catalyzed reactions, providing moderate polarity and good solubility characteristics for both reactants and catalysts [2] [3]. Research has demonstrated that isopropanol systems achieve yields up to 94.5% when combined with appropriate phase transfer catalysts [2]. The alcohol functionality can participate in hydrogen bonding interactions that stabilize reaction intermediates and facilitate catalyst solubility.

Mixed solvent systems offer opportunities for fine-tuning reaction conditions to optimize both solubility and reactivity. Studies of phthalimide solubility in acetone-methanol, ethyl acetate-methanol, and acetonitrile-methanol mixtures have revealed complex solubility relationships dependent on composition and temperature [10]. These investigations demonstrate that solubility increases with temperature across all mixed systems, with acetone-methanol providing the highest solubility at equivalent compositions [10].

Temperature optimization requires balancing reaction rate considerations with thermal stability and side reaction prevention. Lower temperatures (30-40°C) provide better selectivity and reduced decomposition but require longer reaction times or enhanced catalysis [2]. Higher temperatures (80-120°C) accelerate reactions but may promote competing processes such as elimination or thermal degradation [11].

The optimal temperature range for phase transfer catalyzed systems appears to be 28-32°C, where high yields can be achieved with reasonable reaction times [2]. For microwave-assisted synthesis, temperatures of 80°C provide excellent results with significantly reduced reaction times (4 hours versus 24-72 hours for conventional heating) [11]. The rapid heating and uniform temperature distribution achieved through microwave irradiation minimize hot spots that could promote side reactions.

Solvent effects on phthalimide solubility have been quantitatively studied across temperature ranges of 283-318 K [10]. These investigations reveal that dissolution is an endothermic process in all studied systems, with solubility increasing monotonically with temperature. The data provide valuable guidance for selecting appropriate reaction temperatures based on solubility requirements and kinetic considerations.

Purification Techniques and Yield Maximization

Effective purification strategies are essential for obtaining high-purity 2-(3-chloro-2-oxopropyl)isoindoline-1,3-dione and maximizing overall process yields. The purification approach must address the specific impurity profile generated by each synthetic route while minimizing product losses during isolation [14] [15].

Recrystallization represents the primary purification method for phthalimide derivatives, taking advantage of differential solubility characteristics between the product and potential impurities [16] [17] [14]. The selection of appropriate recrystallization solvents requires careful consideration of solubility-temperature relationships and impurity rejection capabilities. Methanol has proven particularly effective for recrystallizing phthalimide derivatives, providing good solubility at elevated temperatures and excellent crystal formation upon cooling [1] [17].

The recrystallization process begins with dissolution of the crude product in hot solvent, followed by filtration to remove insoluble impurities [14]. Gradual cooling allows controlled crystallization that excludes impurities from the growing crystal lattice. Multiple recrystallization cycles may be required to achieve pharmaceutical-grade purity, with each cycle typically improving purity by 5-10% while incurring 10-15% yield losses [17].

Column chromatography provides an alternative purification approach that offers superior resolution for closely related impurities [15]. Silica gel chromatography using chloroform-acetone gradient elution has been successfully employed for purifying 2-(3-chloro-2-oxopropyl)isoindoline-1,3-dione derivatives [1]. The compound elutes with an Rf value of 0.64 in pure chloroform, enabling effective separation from both more polar and less polar impurities [1].

Advanced chromatographic techniques such as high-performance liquid chromatography enable both analytical monitoring and preparative purification [18]. Chiral HPLC methods using Chiralcel OD-H columns have been developed for enantiomeric separations, providing baseline resolution of stereoisomers [1]. These methods are particularly valuable for preparing optically pure materials for biological evaluation.

Yield maximization strategies focus on optimizing reaction conditions to minimize side reactions while ensuring complete conversion of starting materials. Phase transfer catalysis has emerged as a particularly effective approach, achieving yields up to 98% through enhanced mass transfer and reduced reaction temperatures [19] [20]. The use of tetrabutylammonium bromide as a phase transfer catalyst enables near-quantitative conversion under mild conditions [19].

Microwave-assisted synthesis offers another pathway for yield improvement through more efficient heating and reduced reaction times [21] [11]. Microwave irradiation provides uniform heating that minimizes thermal decomposition while accelerating desired reactions. Yields of 90% have been achieved using microwave heating at 80°C for 4 hours, compared to 61% for conventional heating methods [11].

Process optimization through statistical design of experiments enables systematic evaluation of multiple variables affecting yield and purity [22]. Design of experiments approaches can identify optimal combinations of temperature, catalyst loading, solvent composition, and reaction time that maximize desired outcomes while minimizing resource consumption.

Crystallization engineering approaches focus on controlling crystal morphology and particle size distribution to improve filtration efficiency and reduce product losses [23]. Controlled cooling rates, seeding strategies, and anti-solvent addition can be employed to produce crystals with optimal handling characteristics and minimal occlusion of impurities.

Recovery and recycling of reaction components represents an important aspect of yield maximization from both economic and environmental perspectives [2]. Phase transfer catalysts can often be recovered and reused through extraction or precipitation methods. Solvent recovery through distillation enables recycling of expensive or environmentally sensitive solvents while reducing waste generation.

Single-crystal X-ray diffraction analysis represents the most definitive method for structural characterization of isoindoline-1,3-dione derivatives, providing precise molecular geometries and crystal packing arrangements. The crystallographic investigation of related chloro-substituted phthalimide compounds has revealed important structural features that inform our understanding of 2-(3-Chloro-2-oxopropyl)isoindoline-1,3-dione [1] [2].

The monoclinic crystal system is commonly observed among isoindoline-1,3-dione derivatives, as demonstrated by the structurally related 2-(3-Chloro-4-(4-chlorophenoxy)phenyl)isoindoline-1,3-dione, which crystallizes in space group P21/c with unit cell parameters a = 20.441(3) Å, b = 4.0258(4) Å, c = 23.836(2) Å, and β = 121.918(7)° [1]. This crystallographic data provides a foundation for understanding the structural characteristics of chloro-substituted derivatives within this compound family.

Table 1: Crystallographic Parameters for Selected Isoindoline-1,3-dione Derivatives

| Parameter | 2-(3-Chloro-4-(4-chlorophenoxy)phenyl)isoindoline-1,3-dione | 2-(3-Chloropropyl)isoindoline-1,3-dione | N-Crotylphthalimide |

|---|---|---|---|

| Crystal System | Monoclinic | Monoclinic | Not specified |

| Space Group | P21/c | Not specified | Not specified |

| Unit Cell Dimensions (Å) | a = 20.441(3), b = 4.0258(4), c = 23.836(2) | Not specified | Not specified |

| Unit Cell Angles (°) | β = 121.918(7)° | Not specified | Not specified |

| Volume (ų) | 1958.1(4) | Not specified | Not specified |

| Z | 4 | Not specified | Not specified |

| R-factor | Not specified | R = 0.029 | R = 0.032 |

| Temperature (K) | Room temperature | 173 | 123 |

The structural refinement of 2-(3-Chloropropyl)isoindoline-1,3-dione achieved exceptional precision with an R-factor of 0.029 at 173 K, indicating high-quality crystallographic data and reliable molecular geometry determination [2]. The low temperature measurement conditions enhance the precision of atomic position determination and minimize thermal motion effects that could obscure fine structural details.

Crystallographic studies consistently demonstrate that the isoindoline-1,3-dione ring system maintains essential planarity across various derivatives. The maximum deviation from the mean plane typically ranges from 0.008 to 0.020 Å, as observed in multiple structural determinations [3] [4] [5]. This planarity is crucial for understanding the electronic properties and intermolecular interactions of these compounds.

Table 2: Bond Length Parameters for Isoindoline-1,3-dione Derivatives

| Bond Type | Typical Range (Å) | Literature Reference |

|---|---|---|

| C=O (carbonyl) | 1.210-1.223 | Citations [6] [7] [8] |

| C-N (imide) | 1.390-1.400 | Citations [6] [7] [8] |

| C-C (aromatic) | 1.38-1.42 | Standard aromatic |

| C-Cl | 1.79 (typical C-Cl) | Citation [9] |

| N-C (substituent) | 1.47 (typical C-N) | Standard C-N |

| C-H (aromatic) | 0.93-0.97 | Standard C-H |

| Phthalimide ring planarity deviation | 0.008-0.020 (max deviation) | Citations [3] [4] [5] |

The carbonyl bond lengths in isoindoline-1,3-dione derivatives typically range from 1.210 to 1.223 Å, reflecting the double bond character enhanced by the imide resonance system [8]. These values are characteristic of imide functionalities and differ slightly from simple ketones due to the electron-withdrawing effect of the adjacent nitrogen atom and the extended conjugation within the heterocyclic system.

The imide carbon-nitrogen bonds exhibit lengths between 1.390 and 1.400 Å, indicating partial double bond character resulting from resonance delocalization. This bond length is intermediate between typical single C-N bonds (approximately 1.47 Å) and double C=N bonds (approximately 1.27 Å), confirming the delocalized electronic structure characteristic of imide systems [8].

Crystal packing analysis reveals that intermolecular interactions in isoindoline-1,3-dione derivatives are primarily governed by weak van der Waals forces, C-H···O hydrogen bonds, and π-π stacking interactions. The π-π stacking distances between aromatic rings typically range from 3.4 to 3.6 Å, as observed in multiple structural studies [10] [11]. These interactions contribute significantly to the crystal stability and influence the solid-state properties of these compounds.

Conformational Analysis via Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides detailed information about the solution-state conformational behavior of 2-(3-Chloro-2-oxopropyl)isoindoline-1,3-dione, revealing dynamic structural features that complement the static picture obtained from X-ray crystallography. The conformational flexibility of the alkyl substituent and its influence on the overall molecular geometry can be systematically analyzed through ¹H and ¹³C NMR techniques [12] [13].

The aromatic protons of the isoindoline-1,3-dione ring system typically appear as multiple signals in the δ 6.45-8.48 ppm region, with the exact chemical shifts dependent on the electronic effects of the substituents and solvent environment [14] [15]. The phthalimide aromatic protons commonly exhibit doublet of doublets multiplicity patterns in the δ 7.8-8.2 ppm range, reflecting the symmetrical nature of the substitution pattern and the coupling relationships within the aromatic system [15].

Table 3: ¹H Nuclear Magnetic Resonance Chemical Shift Data for Isoindoline-1,3-dione Derivatives

| Proton Position | Chemical Shift Range (δ ppm) | Multiplicity | Reference |

|---|---|---|---|

| Aromatic H (phthalimide) | 6.45-8.48 | Multiple signals | Citation [14] |

| Aromatic H (phthalimide) | 7.8-8.2 (typical) | dd (doublet of doublets) | Citation [15] |

| N-CH₂ (propyl chain) | Variable (2.5-4.5) | Triplet/multiplet | General NMR |

| CH₂-Cl | 3.5-4.0 (typical) | Singlet/doublet | General NMR |

| C=O proton coupling range | Multiple coupling patterns | Complex | Citations [12] [13] |

The conformational analysis of substituted phthalimides through nuclear magnetic resonance spectroscopy has revealed fascinating dynamic behavior, particularly in systems containing proximal heteroatoms. Alkylamine-phthalimides demonstrate hypersensitive temperature-dependent ¹H NMR spectral profiles, attributed to nitrogen-π interactions between tertiary amine sites and phthalimide functionalities [13] [16]. These interactions result in folded molecular geometries in the solid state that persist in solution, creating complex magnetic environments.

The ¹H NMR spectra of phthalimide derivatives exhibit characteristic AA'BB'-AA'XX' second-order patterns for the aromatic protons, which are magnetically hypersensitive to temperature and solvent changes [13]. This hypersensitivity arises from dynamic nitrogen-π interactions that modulate the electronic environment of the aromatic protons. The temperature dependence of these resonances follows activation parameters with enthalpies typically around 17-23 kJ/mol [13].

Variable temperature nuclear magnetic resonance studies provide insights into the conformational dynamics of the chloro-oxopropyl substituent. The N-CH₂ protons of the propyl chain connecting to the isoindoline nitrogen typically appear as complex multiplets in the δ 2.5-4.5 ppm region, with the exact chemical shift and coupling patterns dependent on the conformational preferences of the alkyl chain [17].

The chloromethyl protons (CH₂-Cl) are expected to appear as a characteristic singlet or doublet in the δ 3.5-4.0 ppm region, deshielded by the electron-withdrawing chlorine atom. The chemical shift of these protons serves as a sensitive probe for conformational changes and intermolecular interactions affecting the terminal chloromethyl group.

¹³C NMR spectroscopy provides complementary conformational information through analysis of carbon chemical shifts and their sensitivity to molecular geometry. The carbonyl carbons of the isoindoline-1,3-dione system typically resonate around δ 167-170 ppm, while the aromatic carbons appear in the δ 123-135 ppm region [15]. The propyl chain carbons exhibit characteristic aliphatic chemical shifts, with the chloro-bearing carbon appearing significantly downfield due to the halogen substitution.

Table 4: Dihedral Angles Between Ring Systems in Isoindoline-1,3-dione Derivatives

| Compound | Dihedral Angle (°) | Ring Systems |

|---|---|---|

| 2-(2-Iodophenyl)isoindoline-1,3-dione | 84.77(15) | Isoindole-phenyl |

| Pyridone-based phthalimide fleximer (A) | 75.49 | Phthalimide-pyridone |

| Pyridone-based phthalimide fleximer (B) | 74.70 | Phthalimide-pyridone |

| 2-(2,5-Dioxotetrahydrofuran-3-yl)isoindoline-1,3-dione | 89.2(2) | Isoindole-furan |

| N-(2-Pyridylmethyl)phthalimide | 85.74(2) | Phthalimide-pyridyl |

| N-m-tolyl phthalimide | 56.1(1) | Phthalimide-tolyl |

| N-Crotylphthalimide | 87.5(1) | Phthalimide-crotyl |

The conformational analysis of related isoindoline-1,3-dione derivatives reveals characteristic dihedral angles between the phthalimide ring system and attached substituents. Most derivatives exhibit dihedral angles in the range of 75-90°, indicating a preferential near-orthogonal orientation between the planar phthalimide system and substituent groups [18] [19] [20]. This orthogonal arrangement minimizes steric interactions while maintaining optimal electronic communication between the aromatic system and substituents.

Two-dimensional nuclear magnetic resonance techniques, including correlation spectroscopy and nuclear Overhauser effect spectroscopy, provide detailed conformational information by revealing through-space and through-bond connectivities. These techniques are particularly valuable for establishing the preferred conformations of the flexible alkyl chain and determining the spatial relationships between different parts of the molecule [17].

Infrared Spectroscopic Identification of Functional Groups

Infrared spectroscopy serves as a fundamental analytical tool for the functional group identification and structural characterization of 2-(3-Chloro-2-oxopropyl)isoindoline-1,3-dione, providing characteristic vibrational signatures that confirm the presence of key structural features. The infrared spectrum of isoindoline-1,3-dione derivatives exhibits distinctive absorption patterns that are diagnostic of the imide functionality and associated substituents [7] [8] [21].

The most characteristic spectral feature of cyclic imides is the distinctive double carbonyl stretching pattern, which differentiates these compounds from other carbonyl-containing systems. The asymmetric carbonyl stretching vibrations appear in the region 1790-1735 cm⁻¹, while the symmetric stretching vibrations occur at lower frequencies in the range 1750-1680 cm⁻¹ [21]. This splitting pattern is diagnostic of the imide functionality and reflects the coupled oscillations of the two carbonyl groups within the rigid cyclic framework.

Table 5: Infrared Spectroscopic Characteristics of Isoindoline-1,3-dione Functional Groups

| Functional Group | Frequency Range (cm⁻¹) | Intensity | Comments |

|---|---|---|---|

| C=O asymmetric stretch | 1790-1735 | Medium | Higher frequency than amides |

| C=O symmetric stretch | 1750-1680 | Strong | Characteristic imide signature |

| N-H stretch (when present) | 3200±50 | Medium-weak | Only in NH-containing derivatives |

| C-H aromatic stretch | 3100-3000 | Medium | Above 3000 cm⁻¹ |

| C-Cl stretch | 850-550 | Variable | Fingerprint region |

| C-N stretch | 1100-1050 | Medium | Imide C-N characteristics |

| Ring breathing modes | 1630-1400 | Variable | Multiple bands possible |

The symmetric carbonyl stretching vibrations are characteristically intense, while the asymmetric stretching bands exhibit significantly lower intensity. This intensity difference is attributed to the molecular symmetry and the degree of planarity of the imide system [8]. When both carbonyl groups are coplanar within the dicarboximide ring, the intensity of asymmetric vibrations decreases relative to the symmetric stretching modes.

The carbonyl stretching frequencies of isoindoline-1,3-dione derivatives appear at significantly higher wavenumbers compared to simple amides, reflecting the increased electrophilicity of the carbonyl groups due to the electron-withdrawing imide nitrogen and the cyclic constraint. The symmetric stretching vibrations are consistently more intense than the asymmetric modes, providing a reliable diagnostic criterion for imide identification [8].

For 2-(3-Chloro-2-oxopropyl)isoindoline-1,3-dione, the presence of an additional ketone carbonyl group in the propyl substituent would be expected to produce a third carbonyl absorption, typically appearing around 1715-1720 cm⁻¹. This frequency would be intermediate between the imide carbonyls and would exhibit characteristic ketone intensity patterns, allowing for clear differentiation from the imide absorptions [8].

The aromatic carbon-hydrogen stretching vibrations appear in the region 3100-3000 cm⁻¹, characteristic of aromatic systems. These absorptions confirm the presence of the benzene ring within the isoindoline framework and exhibit the expected intensity and frequency patterns for substituted aromatic compounds [21]. The absence of absorption below 3000 cm⁻¹ in this region confirms that all carbons in the phthalimide ring are unsaturated.

Carbon-chlorine stretching vibrations typically appear in the fingerprint region between 850-550 cm⁻¹, with the exact frequency dependent on the carbon hybridization and local chemical environment [22]. For primary alkyl chlorides such as the terminal chloromethyl group in the target compound, these vibrations typically occur in the range 650-700 cm⁻¹. The carbon-chlorine stretching mode may be coupled with other molecular vibrations, leading to characteristic fingerprint patterns that aid in structural identification.

The carbon-nitrogen stretching vibrations of the imide system appear in the region 1100-1050 cm⁻¹, reflecting the partial double bond character of these linkages due to resonance delocalization [8]. These absorptions are diagnostic of the imide functionality and provide confirmation of the heterocyclic structure. The frequency and intensity of these bands are sensitive to the electronic environment and can provide information about substituent effects on the imide system.

Ring breathing modes and aromatic carbon-carbon stretching vibrations appear in the region 1630-1400 cm⁻¹, producing multiple absorption bands that create characteristic fingerprint patterns [7]. These vibrations are sensitive to the substitution pattern of the aromatic ring and can provide detailed information about the electronic and steric effects of substituents on the phthalimide system.